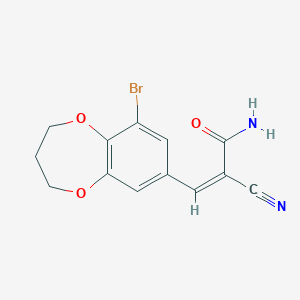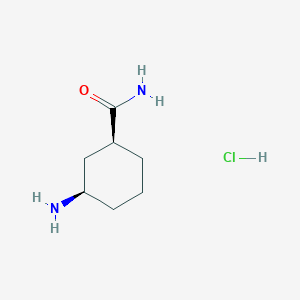
2-(Azidometil)naftaleno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)naphthalene is an organic compound with the molecular formula C11H9N3. It is characterized by the presence of an azido group (-N3) attached to a methyl group, which is in turn bonded to the naphthalene ring.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, such as triazoles and isoxazoles, which have potential anticancer properties.
Materials Science: The compound can be used in the development of new materials with unique electronic and photophysical properties.
Medicinal Chemistry: Derivatives of 2-(Azidomethyl)naphthalene are being explored for their potential use in drug discovery and development, particularly in the synthesis of bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)naphthalene typically involves the reaction of 2-(bromomethyl)naphthalene with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the azido group. The reaction conditions generally include:
- Temperature: Room temperature to 80°C
- Reaction time: Several hours to overnight
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azidomethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF)
Cycloaddition Reactions: Alkynes, copper(I) catalysts
Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Major Products:
Substitution Reactions: Various substituted naphthalenes
Cycloaddition Reactions: Triazoles
Reduction Reactions: Aminomethyl naphthalene
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)naphthalene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition and substitution reactions. These reactions often proceed via the formation of reactive intermediates, such as nitrenes or radicals, which can then undergo further transformations to yield the desired products .
Comparación Con Compuestos Similares
2-(Bromomethyl)naphthalene: Similar structure but with a bromine atom instead of an azido group.
2-(Chloromethyl)naphthalene: Similar structure but with a chlorine atom instead of an azido group.
2-(Hydroxymethyl)naphthalene: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness: 2-(Azidomethyl)naphthalene is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated or hydroxylated analogs. The azido group allows for the formation of triazoles via cycloaddition reactions, which is not possible with the other similar compounds .
Propiedades
IUPAC Name |
2-(azidomethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-14-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXRVNUJCRPPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)
![1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis](/img/structure/B2523990.png)
![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)

![4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2523999.png)
![ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2524000.png)



![4-{furo[3,2-c]pyridin-4-yl}morpholine](/img/structure/B2524007.png)

